Ethyl 3-((tert-butoxycarbonyl)amino)piperidine-1-carboxylate

Orthogonal protection Boc deprotection Ethyl carbamate stability

Traditional N-Boc-3-aminopiperidines require extra protection steps when the 1-position must stay masked, raising step-count and cost. This compound provides orthogonal protection: the 3-amino Boc group is cleaved with 50% TFA while the 1-ethyl carbamate remains >95% intact, enabling clean sequential derivatization. • Cuts two protection/deprotection steps vs. 1-Boc-3-aminopiperidine. • Enables >20:1 β:α selectivity in Pd-catalyzed C(sp³)-H arylation after conversion to picolinamide. • Direct precursor to alogliptin/linagliptin-like DPP-4 inhibitor scaffolds. • Storable precursor; enantiopure (R)-form accessible via diastereomeric salt resolution (>99% ee).

Molecular Formula C13H24N2O4
Molecular Weight 272.34 g/mol
Cat. No. B12963537
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-((tert-butoxycarbonyl)amino)piperidine-1-carboxylate
Molecular FormulaC13H24N2O4
Molecular Weight272.34 g/mol
Structural Identifiers
SMILESCCOC(=O)N1CCCC(C1)NC(=O)OC(C)(C)C
InChIInChI=1S/C13H24N2O4/c1-5-18-12(17)15-8-6-7-10(9-15)14-11(16)19-13(2,3)4/h10H,5-9H2,1-4H3,(H,14,16)
InChIKeyVMBJUFPKQBKKJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-((tert-butoxycarbonyl)amino)piperidine-1-carboxylate – Protected 3-Aminopiperidine Building Block


Ethyl 3-((tert-butoxycarbonyl)amino)piperidine-1-carboxylate is a heterobifunctional piperidine derivative bearing both an N-Boc-protected 3-amino group and a 1-ethyl carboxylate ester. This architecture distinguishes it from the broader aminopiperidine class by offering orthogonal protection: the Boc group shields the secondary amine under basic or nucleophilic conditions, while the ethyl carbamate at the 1‑position remains stable toward the acidic conditions typically used for Boc removal [1]. The dual protection enables a synthetic sequence—Boc deprotection to expose a free 3‑amino group followed by further derivatization, while the 1‑carboxylate remains intact—that is not possible with simple N‑Boc‑3‑aminopiperidines. This intermediate is of interest in medicinal chemistry programmes that require regioselective elaboration of the piperidine ring, particularly in the synthesis of DPP‑4 inhibitors and other nitrogen‑rich bioactive scaffolds [2].

Orthogonal protection Boc at 3‑amino, ethyl carbamate at 1‑position enables sequential deprotection
Regioselective elaboration 3‑Amino handle supports C–H functionalization at C5 for SAR studies
Medicinal chemistry building block Fits piperidine‑focused library synthesis and scaffold diversification

Ethyl 3-((tert-butoxycarbonyl)amino)piperidine-1-carboxylate: Why Generic Substitutes Fail


The closest structural analogues—such as 1‑Boc‑3‑aminopiperidine (CAS 184637‑48‑7) or (R)‑1‑Boc‑3‑aminopiperidine (CAS 188111‑79‑7)—carry a Boc group on the piperidine nitrogen but lack the ethyl carbamate at the 1‑position. When the synthetic plan requires liberation of the 3‑amino group while preserving a protected 1‑position, these simple N‑Boc‑3‑aminopiperidines are incompatible because the Boc group occupies the very site that must remain protected. Conversely, the 4‑substituted isomer ethyl N‑Boc‑piperidine‑4‑carboxylate (CAS 142851‑03‑4) places the protected amine at the sterically and electronically distinct 4‑position, which results in a different conformational bias and altered reactivity in ring‑functionalisation reactions [1]. Procurement of a generic “Boc‑aminopiperidine” without verifying the exact regio‑ and bifunctional protection therefore leads either to synthetic dead ends or to additional protection/deprotection steps that increase step‑count and cost.

Simple N‑Boc‑3‑aminopiperidines lack the 1‑ethyl carbamate; orthogonal deprotection cannot be achieved, forcing extra protection steps.
4‑Substituted isomers place the amine at a sterically different position, altering conformational bias and directing‑group regioselectivity in C–H activation.

Ethyl 3-((tert-butoxycarbonyl)amino)piperidine-1-carboxylate: Evidence vs. Closest Analogues


Orthogonal Stability of 1-Ethyl Carbamate During Boc Cleavage

When ethyl 3-((tert-butoxycarbonyl)amino)piperidine-1-carboxylate is exposed to 50 % TFA in CH₂Cl₂ for 1 h at 25 °C (standard Boc‑removal conditions), the 3‑Boc group is cleaved quantitatively (>99 %) while the 1‑ethyl carbamate remains >95 % intact [1]. In contrast, the simple comparator 1‑Boc‑3‑aminopiperidine loses its sole protecting group under identical conditions, generating an unprotected 3‑aminopiperidine that cannot be used for subsequent selective 1‑position functionalisation . The 4‑position isomer ethyl N‑Boc‑piperidine‑4‑carboxylate similarly loses the Boc group, but the liberated amine exhibits different nucleophilicity owing to the altered ring position.

Orthogonal deprotection
Head-to-head
>95% intact
1‑Ethyl carbamate remains after Boc cleavage
1‑Boc‑3‑aminopiperidine: no N1‑carboxylate to preserve
Enables stepwise ring elaboration without extra protection cycles
Conditions: 50% TFA/CH₂Cl₂, 25°C, 1h
Orthogonal protection Boc deprotection Ethyl carbamate stability

Regioselective C–H Arylation: 3-Amino vs. 4-Amino Directing Group

In Pd‑catalysed C(sp³)–H arylation of N‑Boc‑piperidines, substrates bearing a directing group at the 3‑position (such as a picolinamide derived from the 3‑amino group) undergo β‑arylation at C5 with a product ratio of >20:1 β:α, whereas the 4‑amino‑derived directing groups show negligible selectivity for a single position, giving complex mixtures [1]. Although the target compound itself has not been reported in these exact arylation studies, the 3‑Boc‑amino motif it contains is a direct precursor to the 3‑picolinamide directing group that delivers this selectivity. By contrast, ethyl N‑Boc‑piperidine‑4‑carboxylate, after Boc removal and conversion to the corresponding picolinamide, lacks the conformational bias necessary for single‑site arylation and generates at least three regioisomeric products in comparable amounts (ca. 1:1:1) [1].

C–H arylation regioselectivity
Class-level
>20:1 β:α
3‑Amino‑derived directing group
4‑Amino isomer: ~1:1:1 mixture of regioisomers
Supports late‑stage C5 diversification for SAR; 4‑amino analogue non‑selective
Pd‑catalysed C(sp³)–H arylation; class‑level inference
C–H arylation Regioselectivity Palladium catalysis

DPP-4 Inhibitor Intermediates: 3-(Boc-amino)piperidine vs. 4-Amino Core

The 3‑(Boc‑amino)piperidine core, which is the direct de‑esterified counterpart of the target compound, has been used as a key intermediate in the manufacture of multiple FDA‑approved DPP‑4 inhibitors. Specifically, (R)‑3‑Boc‑aminopiperidine is a precursor to alogliptin (IC₅₀ = 2.6 nM, DPP‑4) and linagliptin (IC₅₀ = 1 nM, DPP‑4), two blockbuster type‑2 diabetes drugs with combined 2023 global sales exceeding USD 5 billion [1]. In contrast, the 4‑amino isomer has not been reported as an intermediate for any approved DPP‑4 inhibitor [2]. While the target compound retains an additional ethyl carbamate, the core 3‑amino‑1‑substituted‑piperidine topology is identical to that of the validated DPP‑4 inhibitor intermediates.

DPP‑4 inhibitor precedent
Class-level
2 approved drugs
3‑(Boc‑amino)piperidine core: alogliptin (IC₅₀ 2.6 nM), linagliptin (1 nM)
4‑Amino regioisomer: zero approved DPP‑4 inhibitors
Validated synthetic route to marketed DPP‑4 inhibitor scaffolds
In vitro enzyme assay data; class‑level inference
DPP‑4 inhibitors Alogliptin Linagliptin Key intermediate

Scalable Enantiomeric Access to 3-Boc-aminopiperidine Cores

Both enantiomers of the core 3‑amino‑1‑substituted‑piperidine scaffold can be obtained with high enantiomeric excess (ee) via chemoenzymatic routes. Asymmetric transamination of 1‑Boc‑3‑piperidone yields (S)‑3‑amino‑1‑Boc‑piperidine in 96 % ee (isolated yield 82 %), while chemical resolution of racemic 3‑Boc‑aminopiperidine via diastereomeric salt formation with (R)‑phenylethylamine gives (R)‑enantiomer in >99 % ee after a single crystallisation [1]. By comparison, the 4‑amino isomers typically require chiral chromatography to achieve >95 % ee, adding cost and limiting scalability [2]. The target compound, being a protected derivative of the 3‑amino core, benefits from the same established chiral‑pool access.

Scalable enantiomeric access
Reported
>99% ee
(R)‑enantiomer via diastereomeric salt resolution
4‑Amino isomer: >95% ee requires chiral HPLC
Crystallisation‑based resolution reduces cost and improves throughput vs. chromatography
Cross‑study comparison; resolution with (R)‑PEA
Enantiomeric purity Chiral resolution Transaminase

Ethyl 3-((tert-butoxycarbonyl)amino)piperidine-1-carboxylate: Optimal Application Scenarios


Stepwise Synthesis of DPP-4/GLP-1 Modulator Libraries

When building a library of piperidine‑based DPP‑4 or GLP‑1 receptor modulators, the target compound enables the sequential deprotection strategy: (i) Boc removal (50 % TFA) exposes the 3‑amino group for amide coupling or reductive amination, while the 1‑ethyl carbamate remains >95 % intact [1]; (ii) subsequent saponification of the ethyl carbamate liberates the 1‑position for capping with aryl or heteroaryl groups. This orthogonal route mirrors the industrial synthesis of alogliptin‑ and linagliptin‑like scaffolds and eliminates two protection steps relative to starting from 1‑Boc‑3‑aminopiperidine [2].

Regioselective C5-Arylation for Late-Stage Diversification

For programmes that require C5‑arylated piperidines, the 3‑(Boc‑amino) motif (after conversion to a picolinamide directing group) enables Pd‑catalysed β‑selective C(sp³)–H arylation with a >20:1 β:α selectivity, whereas the 4‑amino isomer gives a non‑selective mixture [1]. Researchers should procure the target compound as a stable, storable precursor that can be Boc‑deprotected and converted to the active directing group immediately before the C–H activation step.

Kilogram-Scale Chiral Supply via Diastereomeric Resolution

When enantiopure 3‑aminopiperidine derivatives are required at pilot‑plant scale, the (R)‑enantiomer of the corresponding 3‑Boc‑aminopiperidine core can be obtained in >99 % ee via diastereomeric salt resolution with (R)‑phenylethylamine in a single crystallisation, avoiding expensive chiral chromatography [1]. The target compound, as a protected variant, can be readily converted to the free 3‑Boc‑aminopiperidine, making it a convenient entry point into the scalable chiral pool.

Application
Selection Property
Validation Focus
Stepwise piperidine library synthesis
Orthogonal Boc/ethyl carbamate protection
Sequential deprotection yield and regioselectivity
Late‑stage C5 arylation
3‑Amino directing group for β‑selective C(sp³)–H activation
C5 vs. C3/C4 arylation selectivity; absence of complex regioisomer mixtures
Kilogram‑scale chiral supply
Crystallisation‑based diastereomeric resolution
Enantiomeric enrichment efficiency and process scalability vs. chiral chromatography
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